

Reference Standard Guide: 4-Chloro-2,6-dimethylpyrimidin-5-amine

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Compound of Interest

Compound Name: 4-Chloro-2,6-dimethylpyrimidin-5-amine

CAS No.: 861030-95-7

Cat. No.: B3289782

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Executive Summary & Critical Identity Verification

Status:Alert – CAS Number Discrepancy Detected

Before proceeding with reference standard selection, it is critical to resolve a common identifier conflict found in public databases regarding this compound.

- Chemical Name: **4-Chloro-2,6-dimethylpyrimidin-5-amine**^{[1][2][3]}
- Target Structure: A pyrimidine ring substituted with methyl groups at positions 2 and 6, a chlorine at position 4, and a primary amine at position 5.
- CAS Registry Number Alert: The CAS number 5664-47-1 (often loosely associated in some catalogs) actually corresponds to N-(2-Thiazolyl)-1,3-propanediamine.^{[1][3]}
- Correct CAS for Target: The accurate CAS for **4-Chloro-2,6-dimethylpyrimidin-5-amine** is 861030-95-7 (or 2858-20-0 for the isomer 4-Amino-5-chloro-2,6-dimethylpyrimidine).^{[1][3]}

Guidance: When sourcing reference standards, ignore the CAS number if it conflicts with the structure. Always verify the chemical structure via NMR or Certificate of Analysis (CoA) diagrams.^[3] This guide focuses on the **4-Chloro-2,6-dimethylpyrimidin-5-amine** building block, critical for kinase inhibitor and antimicrobial drug synthesis.^{[1][3]}

Comparative Analysis of Reference Standard Grades

In drug development, the "fitness for purpose" of a standard depends on the development stage. For this intermediate, ISO 17034 Certified Reference Materials (CRMs) are rarely available off-the-shelf.[1][3] Most laboratories must qualify a "Research Grade" material into a "Working Standard."

Table 1: Performance Matrix of Reference Standard Grades

Feature	Primary Reference Standard (Pharmacopoeial/CRM)	Secondary / Working Standard (In-House Qualified)	Research Grade / Building Block
Traceability	SI Units (NIST/BIPM) via unbroken chain.[1][3]	Traceable to Primary Standard.	Vendor declared; often minimal.
Assay Accuracy	100.0% ± 0.5% (Mass Balance/qNMR).[3]	Verified against Primary (e.g., 99.8% vs Primary).[3]	>95% (Area % by HPLC only).
Uncertainty	Explicitly stated (e.g., ± 0.3%).	Calculated from precision data.	Not provided.
Water/Solvent	Quantified (KF/TGA) and subtracted.	Quantified.	Often ignored in purity claim.
Intended Use	Release testing, method validation.	Routine QC, stability monitoring.	Early synthesis, range finding.
Cost/Availability	High / Custom Synthesis required.	Moderate / Labor-intensive to qualify.[3]	Low / Readily available.[4]

Recommendation: For GLP/GMP studies involving **4-Chloro-2,6-dimethylpyrimidin-5-amine**, purchase a high-purity Research Grade (>98%) batch and perform the Full Characterization Protocol (Section 3) to establish it as a Secondary Working Standard.

Experimental Protocols: Qualification & Characterization

To upgrade a commercial building block to a Reference Standard, you must validate its Identity and Purity.

Protocol A: Structural Identity (NMR & IR)[1][3]

- Objective: Confirm the position of the Chlorine and Amine groups (regioisomer differentiation).
- Method: ¹H-NMR (400 MHz, DMSO-d₆).[1][3]
- Acceptance Criteria:
 - Singlet at ~2.3-2.5 ppm (6H) for 2,6-Dimethyl groups.[1][3]
 - Broad singlet at ~5.0-6.0 ppm (2H) for -NH₂ (exchangeable with D₂O).[1][3]
 - Crucial Check: Absence of aromatic protons on the ring (the 4, 5 positions are substituted). If a ring proton is seen, it is the wrong isomer or a dechlorinated impurity.

Protocol B: Purity Assessment (HPLC-UV)

This method separates the target from likely impurities (e.g., 4,6-dichloro analog or hydrolyzed 4-hydroxy derivatives).[1][3]

- Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 μm.[3]
- Mobile Phase A: 10 mM Ammonium Phosphate Buffer, pH 3.0 (Adjusted with H₃PO₄).
- Mobile Phase B: Acetonitrile (HPLC Grade).[3]
- Gradient:
 - 0-2 min: 5% B (Isocratic)[1][3]
 - 2-15 min: 5% → 60% B (Linear Gradient)[1][3]

- 15-20 min: 60% → 95% B (Wash)[1][3]
- Flow Rate: 1.0 mL/min.[5]
- Detection: UV at 254 nm (max absorption for pyrimidine ring).[3]
- Temperature: 30°C.

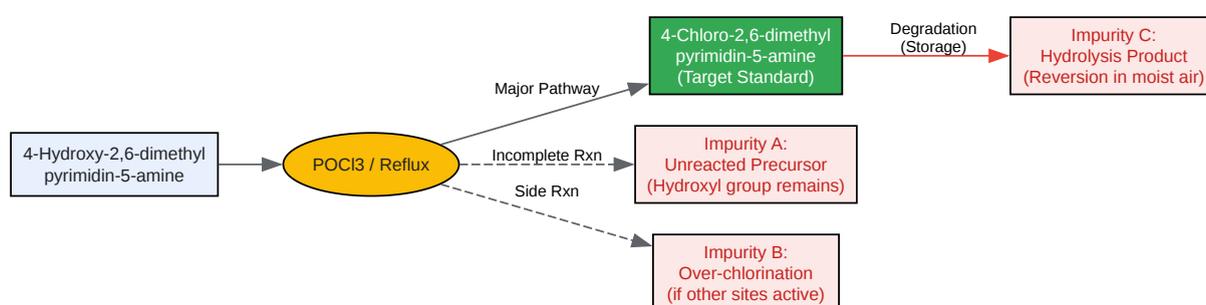
Self-Validating Logic:

- System Suitability: Inject a mixture of the standard and its precursor (if available). Resolution (Rs) must be > 1.5.
- Linearity: 5-point curve (0.01 mg/mL to 0.1 mg/mL).[3] $R^2 > 0.999$.

Synthesis & Impurity Logic (Visualized)

Understanding the origin of the material helps predict impurities in the reference standard. The compound is typically synthesized by chlorinating 4-hydroxy-2,6-dimethylpyrimidin-5-amine (or its tautomer) with POCl₃. [1][3]

Diagram 1: Synthesis Pathway and Impurity Origins



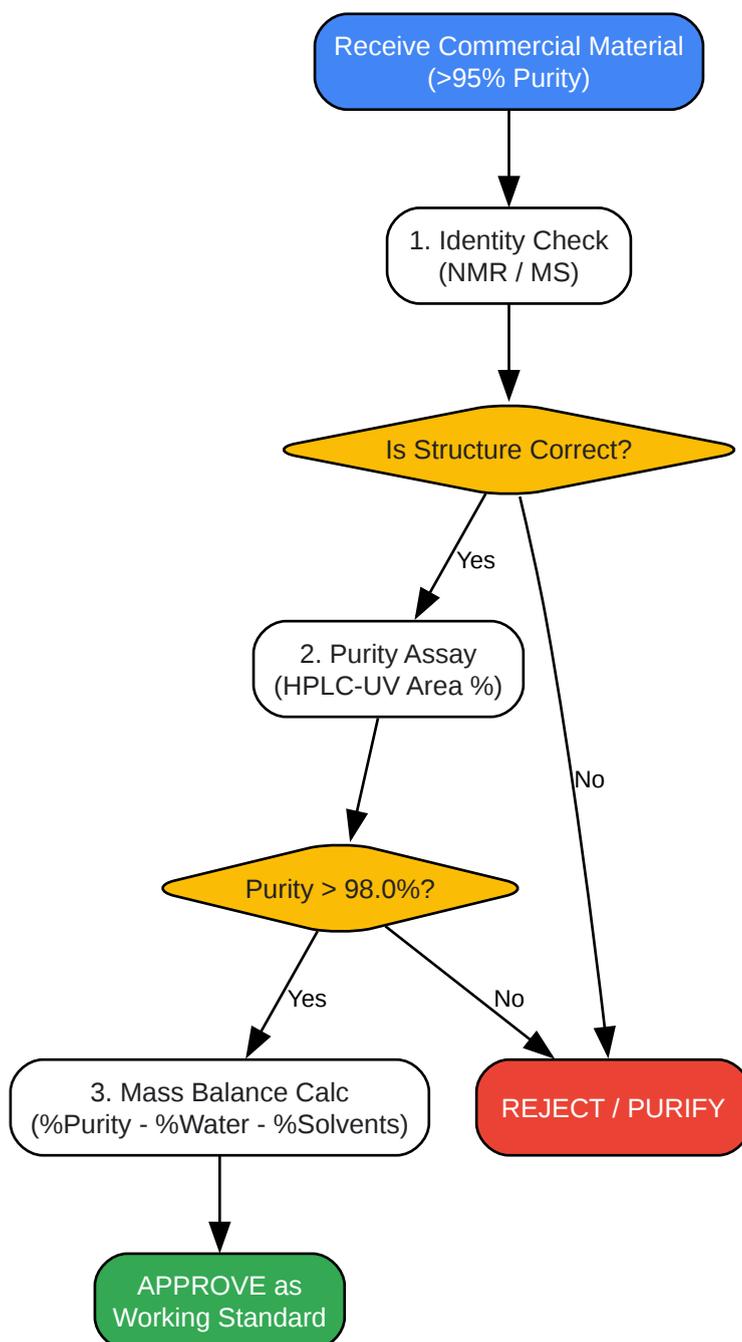
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Caption: Synthesis workflow showing the transformation of the hydroxy-precursor to the chloro-target and potential impurity ingress points.

Reference Standard Qualification Workflow

To establish a "Working Standard" from a commercial reagent, follow this decision tree.

Diagram 2: Qualification Decision Tree



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Caption: Step-by-step logic for qualifying a research-grade chemical as an internal reference standard.

Handling and Stability

- **Hygroscopicity:** Aminopyrimidines can be hygroscopic. The "Chloro" substituent adds some lipophilicity, but the amine (NH₂) can hydrogen bond with atmospheric moisture.
- **Storage:** Store at 2-8°C in a desiccator. Protect from light.
- **Safety:** This compound is a skin and eye irritant (H315, H319).[3] Handle in a fume hood.

References

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